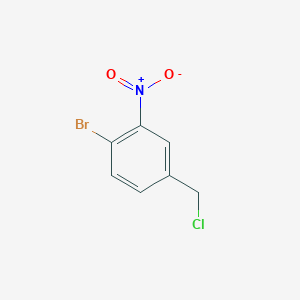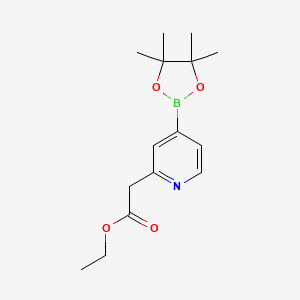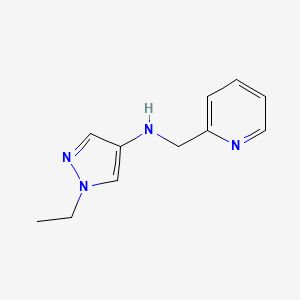
1-Ethyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an ethyl group and a pyridin-2-ylmethyl group. The compound’s molecular formula is C12H14N4, and it has a molecular weight of approximately 214.27 g/mol.
Méthodes De Préparation
The synthesis of 1-Ethyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated with ethyl halides to introduce the ethyl group.
N-alkylation: The final step involves the N-alkylation of the pyrazole with pyridin-2-ylmethyl halide under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
1-Ethyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Applications De Recherche Scientifique
Chemistry: The compound is used as a ligand in coordination chemistry, forming stable complexes with metal ions that can be utilized in catalysis and material science.
Biology: It has shown promise in biological studies, particularly in the inhibition of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Preliminary studies suggest its potential use in the treatment of neurodegenerative diseases and cancer due to its ability to induce apoptosis in cancer cells and its antioxidant properties.
Industry: The compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The exact mechanism of action of 1-Ethyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine is not fully understood. it is believed to exert its effects through the formation of stable complexes with metal ions, which can interact with biological molecules such as proteins and DNA. These interactions can lead to changes in cellular processes, including the induction of apoptosis in cancer cells and the protection of cells from oxidative damage.
Comparaison Avec Des Composés Similaires
1-Ethyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine can be compared to other similar compounds, such as:
1-Ethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide: This compound has a similar structure but includes a carboxamide group, which may alter its reactivity and applications.
1-Ethyl-N-(pyridin-2-ylmethyl)piperidin-4-amine:
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which make it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C11H14N4 |
|---|---|
Poids moléculaire |
202.26 g/mol |
Nom IUPAC |
1-ethyl-N-(pyridin-2-ylmethyl)pyrazol-4-amine |
InChI |
InChI=1S/C11H14N4/c1-2-15-9-11(8-14-15)13-7-10-5-3-4-6-12-10/h3-6,8-9,13H,2,7H2,1H3 |
Clé InChI |
SEXHGXIRLLZXDT-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C=N1)NCC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


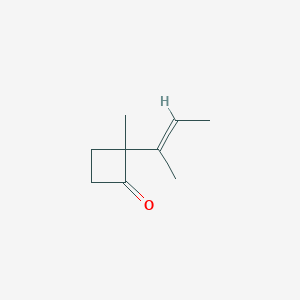
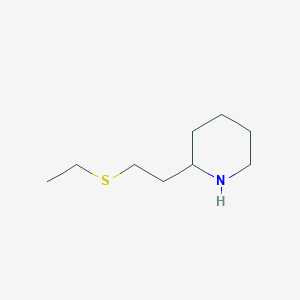
![tert-butyl (1S,3R,4R)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13016486.png)
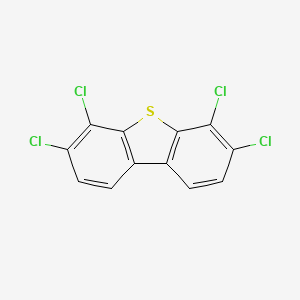

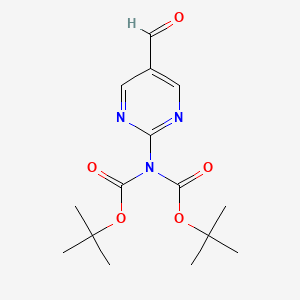
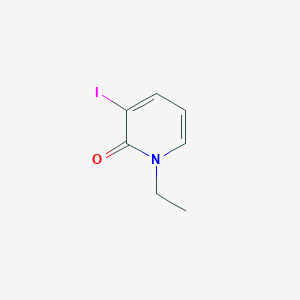
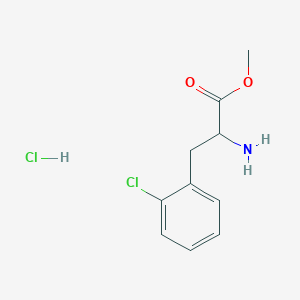

![6-Fluoro-3-azabicyclo[3.1.1]heptane](/img/structure/B13016514.png)
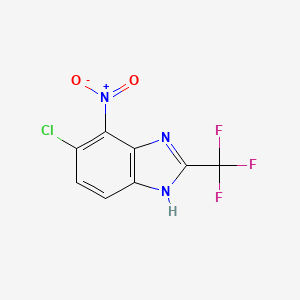
![Ethyl 5-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B13016522.png)
